(2E)-3-(2-Fluorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-3-(2-fluorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FO2/c1-19-14-7-4-6-13(11-14)16(18)10-9-12-5-2-3-8-15(12)17/h2-11H,1H3/b10-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCDRXYSUXPWOEP-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C=CC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C(=O)/C=C/C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2-Fluorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one typically involves a Claisen-Schmidt condensation reaction. This reaction is carried out between 2-fluorobenzaldehyde and 3-methoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the chalcone.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to maintain consistent reaction parameters. The use of catalysts and solvents that can be easily recycled and reused is also considered to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2-Fluorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the chalcone into dihydrochalcones or other reduced forms.
Substitution: The fluorine and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce dihydrochalcones. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and materials.
Biology: The compound has been investigated for its antimicrobial, antioxidant, and anticancer properties.
Medicine: Research has shown potential therapeutic applications, including anti-inflammatory and antitumor activities.
Industry: It can be used in the development of new pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2E)-3-(2-Fluorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, its anticancer activity may be attributed to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific biological context and the type of cells or organisms being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Chalcone Derivatives
Substituent Position and Electronic Effects
The biological and physical properties of chalcones are highly dependent on substituent positions and electronic effects. Below is a comparative analysis:
Notes:
- EWG : Electron-withdrawing group; EDG : Electron-donating group.
Structural Parameters from Crystallography
Dihedral angles between aromatic rings influence molecular planarity and intermolecular interactions:
Key Observations :
- The target compound’s dihedral angles (if similar to analogs) suggest moderate planarity, balancing solubility and intermolecular interactions .
- Bulky substituents (e.g., 2,6-dichloro) increase steric hindrance, reducing antimicrobial efficacy .
Antioxidant Activity:
- Target Compound : Methoxy groups enhance radical scavenging; fluorine may stabilize intermediates.
- (2E)-1-(Biphenyl-4-yl)-3-(4-methoxyphenyl)prop-2-en-1-one : Exhibited significant reduction in lipid peroxidation (TBARS levels) due to EDG effects .
- Chlorine-Substituted Analogs : Lower activity due to EWG dominance (e.g., (E)-3-(2-chlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one) .
Antimicrobial Activity:
- Fluorine vs. Chlorine : Fluorine’s smaller size improves membrane penetration. (2E)-1-(Biphenyl-4-yl)-3-(4-fluorophenyl)prop-2-en-1-one showed superior antibacterial activity compared to chloro analogs .
- Methoxy Position : 3-Methoxy (target compound) vs. 4-methoxy: Meta-substitution may reduce steric clashes in enzyme binding .
Biological Activity
(2E)-3-(2-Fluorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one, commonly known as a chalcone derivative, has garnered attention for its diverse biological activities. This compound belongs to a class of compounds known for their potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article provides a comprehensive overview of the biological activity associated with this compound based on various research findings.
- Molecular Formula : C16H13FO2
- Molecular Weight : 272.27 g/mol
- CAS Number : 5989034
Chalcones exhibit their biological effects primarily through several mechanisms:
- Antioxidant Activity : They can scavenge free radicals and reduce oxidative stress.
- Inhibition of Enzymatic Activity : Many chalcones inhibit enzymes involved in inflammation and cancer progression, such as cyclooxygenases (COX) and lipoxygenases (LOX).
- Modulation of Cell Signaling Pathways : Chalcones can influence various signaling pathways, including those related to apoptosis and cell cycle regulation.
Anticancer Activity
Numerous studies have reported the anticancer potential of this compound:
- Cell Lines Tested : The compound has been evaluated against various cancer cell lines, including MCF7 (breast cancer) and HeLa (cervical cancer).
- Mechanism : The compound induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. It has been shown to decrease the expression of cyclin D1 and CDK4, leading to cell cycle arrest in the G2/M phase .
| Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|
| MCF7 | <10 | Apoptosis induction, cell cycle arrest |
| HeLa | 15 | Caspase activation |
Anti-inflammatory Activity
The anti-inflammatory effects of this chalcone have also been documented:
- Cytokine Modulation : It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.
- Nitric Oxide Production : The compound has demonstrated significant inhibition of nitric oxide production in RAW 264.7 macrophage cells, indicating its potential use in treating inflammatory disorders .
| Parameter | Result |
|---|---|
| NO Inhibition | IC50 = 20 µM |
| TNF-α Inhibition | Significant reduction |
Antimicrobial Activity
Chalcones are also noted for their antimicrobial properties:
- Bacterial Strains Tested : The compound has shown activity against various bacterial strains including Staphylococcus aureus and Escherichia coli.
- Mechanism : The antimicrobial action is believed to involve disruption of bacterial cell membranes and inhibition of nucleic acid synthesis .
Case Studies
-
Study on Breast Cancer Cells :
In a study evaluating the effects on MCF7 cells, it was found that treatment with this compound led to a significant reduction in cell viability with an IC50 value below 10 µM. Flow cytometry analysis confirmed increased apoptosis markers such as PARP cleavage . -
Anti-inflammatory Effects in Macrophages :
Another study assessed the compound's ability to inhibit NO production in RAW 264.7 cells. The results indicated a concentration-dependent reduction in NO levels, highlighting its potential as an anti-inflammatory agent .
Q & A
Q. Key Considerations :
- Substituent electronic effects (e.g., fluorine’s electron-withdrawing nature) may reduce reaction yields compared to chloro analogs. Adjust stoichiometry or catalyst loading accordingly .
Which spectroscopic techniques are most effective for characterizing the structural conformation of this compound?
Basic Research Question
A multi-technique approach is essential:
-
IR Spectroscopy : Confirms the α,β-unsaturated ketone (C=O stretch ~1650 cm⁻¹; C=C ~1600 cm⁻¹) .
-
NMR (¹H/¹³C):
-
XRD : Resolves E-configuration and dihedral angles between aromatic rings. Example parameters from analogs:
Parameter Experimental (XRD) DFT Calculated C=O Bond Length (Å) 1.224 1.230 C=C Bond Length (Å) 1.452 1.448 Dihedral Angle (°) 12.3 11.8 Data derived from similar chalcones .
How do DFT calculations compare with experimental data in predicting electronic properties?
Advanced Research Question
DFT studies (e.g., B3LYP/6-311G**) validate experimental findings and predict reactivity:
Q. Methodological Insight :
- Use Gaussian 09 or ORCA for simulations. Compare Mulliken charges with NMR chemical shifts to validate electron distribution .
What methodologies are used to assess antimicrobial activity, and how do structural modifications influence efficacy?
Advanced Research Question
In vitro assays :
Q. Structure-Activity Relationship (SAR) :
- Fluorine’s electronegativity enhances membrane penetration vs. chloro analogs.
- Methoxy groups at meta positions may reduce activity due to steric hindrance .
How can crystallographic data resolve discrepancies between theoretical and experimental bond parameters?
Advanced Research Question
Single-crystal XRD provides definitive structural validation:
Q. Protocol :
- Use SHELX or OLEX2 for refinement. Deposit data to CCDC (e.g., CCDC 1988019 for related structures) .
What strategies are employed to evaluate nonlinear optical (NLO) properties, and what molecular features enhance NLO response?
Advanced Research Question
Experimental Methods :
- Z-Scan Technique : Measures third-order nonlinear susceptibility (e.g., χ⁽³⁾ = 2.1 × 10⁻¹² esu for fluorophenyl chalcones) .
- Hyper-Rayleigh Scattering : Quantifies second-order response (β = 8.7 × 10⁻³⁰ esu) .
Q. Design Strategies :
- Electron-withdrawing groups (e.g., -F) and π-conjugation length enhance hyperpolarizability.
- Planar molecular geometry (dihedral angle < 15°) maximizes charge transfer .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
